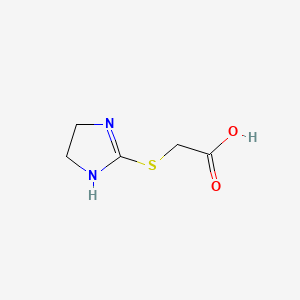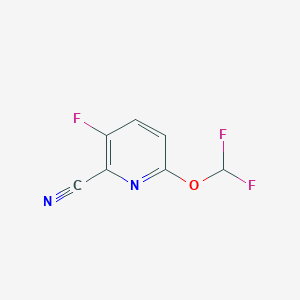
6-(Difluoromethoxy)-3-fluoro-pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Difluoromethoxy)-3-fluoro-pyridine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DFPC and has a molecular formula of C7H3F3N2O.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 6-(Difluoromethoxy)-3-fluoro-pyridine-2-carbonitrile involves the introduction of a difluoromethoxy group and a cyano group onto a pyridine ring that already contains a fluorine atom.
Starting Materials
2-fluoro-6-hydroxypyridine, dichloromethane, potassium carbonate, potassium fluoride, copper(I) cyanide, N,N-dimethylformamide, acetonitrile, sodium hydride, 2,2-difluoroethylamine, acetic acid, sodium cyanide
Reaction
The synthesis begins with the protection of the hydroxyl group on 2-fluoro-6-hydroxypyridine using dichloromethane and potassium carbonate to form 2-fluoro-6-(dichloromethyl)pyridine., The dichloromethyl group is then replaced with a difluoromethoxy group using potassium fluoride and 2,2-difluoroethylamine in N,N-dimethylformamide., The resulting compound, 2-fluoro-6-(difluoromethoxy)pyridine, is then reacted with copper(I) cyanide in acetonitrile to introduce a cyano group at the 2-position of the pyridine ring., Finally, the fluorine atom at the 3-position of the pyridine ring is replaced with a difluoromethyl group using sodium hydride and acetic acid, followed by reaction with sodium cyanide to introduce a cyano group at the 6-position of the pyridine ring, resulting in the final product, 6-(Difluoromethoxy)-3-fluoro-pyridine-2-carbonitrile.
Mecanismo De Acción
The mechanism of action of DFPC is not fully understood, but it is believed to act through multiple pathways. In cancer cells, DFPC has been shown to induce apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. DFPC has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
DFPC has been shown to have both biochemical and physiological effects. In vitro studies have shown that DFPC can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that DFPC can reduce tumor growth and improve survival rates in animal models. DFPC has also been shown to have low toxicity and good pharmacokinetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFPC has several advantages for lab experiments. It is easy to synthesize and has good purity and yield. DFPC is also stable under normal laboratory conditions and has low toxicity. However, DFPC has some limitations for lab experiments. It is relatively expensive and may not be readily available in some laboratories. DFPC also has limited solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
DFPC has great potential for future research in various fields. Some possible future directions include:
1. Further studies on the mechanism of action of DFPC in cancer cells and inflammation.
2. Synthesis of new derivatives of DFPC with improved potency and selectivity.
3. Development of new materials based on DFPC for various applications.
4. Investigation of the pharmacokinetics and pharmacodynamics of DFPC in animal models.
5. Exploration of the potential of DFPC as a lead compound for drug discovery.
Conclusion:
In conclusion, DFPC is a chemical compound with great potential for scientific research in various fields. Its synthesis method has been optimized to yield high purity and high yield. DFPC has been extensively studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. It has been shown to have potent anti-inflammatory and anti-cancer properties and low toxicity. DFPC has several advantages for lab experiments, but also has some limitations. Future research on DFPC may lead to the development of new drugs, materials, and technologies.
Aplicaciones Científicas De Investigación
DFPC has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DFPC has been shown to have potent anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DFPC has also been shown to reduce inflammation by inhibiting the production of cytokines and chemokines.
In materials science, DFPC has been used as a building block for the synthesis of various functional materials such as liquid crystals, polymers, and fluorescent dyes. DFPC has also been used as a starting material for the synthesis of other biologically active compounds.
Propiedades
IUPAC Name |
6-(difluoromethoxy)-3-fluoropyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O/c8-4-1-2-6(13-7(9)10)12-5(4)3-11/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHLZZLNKYZGGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C#N)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethoxy)-3-fluoro-pyridine-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

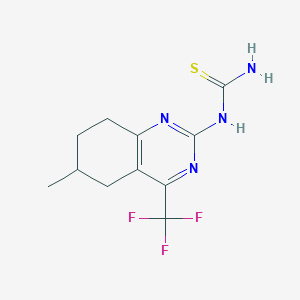
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592292.png)
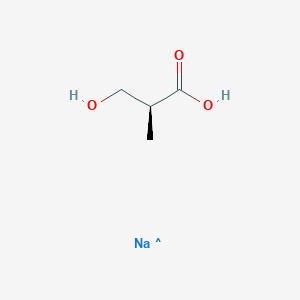
![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B6592334.png)
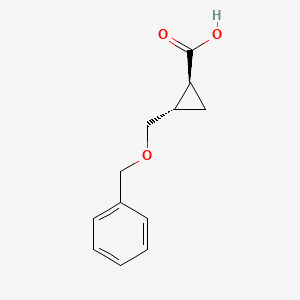
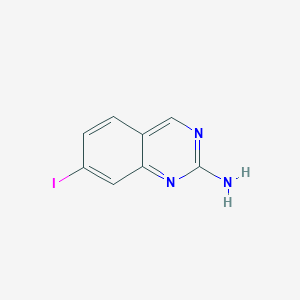
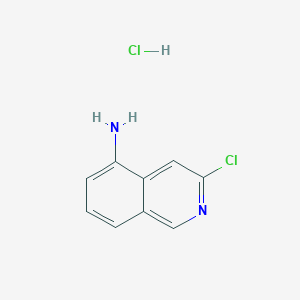
![3,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B6592359.png)
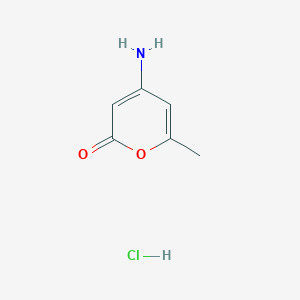
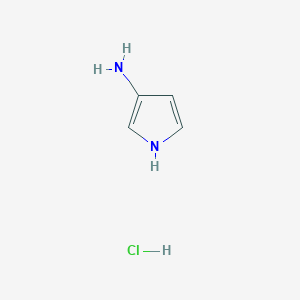
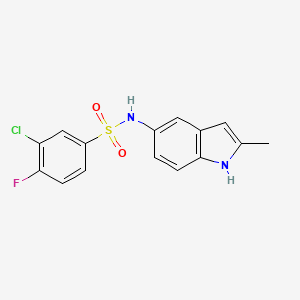
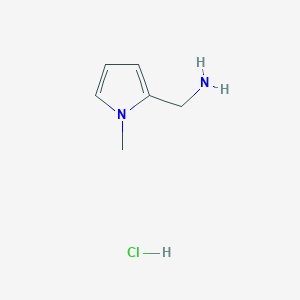
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592374.png)
